Home > Products > Screening Compounds P9122 > N-Tri-boc Tobramycin
N-Tri-boc Tobramycin -

N-Tri-boc Tobramycin

Catalog Number: EVT-15424450
CAS Number:
Molecular Formula: C33H61N5O15
Molecular Weight: 767.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Tri-boc Tobramycin is derived from Tobramycin, which is produced by the fermentation of Streptomyces tenebrarius. This antibiotic is widely used for its efficacy against a range of Gram-positive and Gram-negative bacteria. The compound has the CAS number 502610-97-1 and is typically synthesized in laboratory settings for research and pharmaceutical applications .

Classification

N-Tri-boc Tobramycin falls under the category of aminoglycoside antibiotics. It is classified as a synthetic organic compound due to its derivation from natural sources and subsequent chemical modifications. The molecular formula for N-Tri-boc Tobramycin is C33H61N5O15C_{33}H_{61}N_{5}O_{15}, with a molecular weight of approximately 767.9 g/mol .

Synthesis Analysis

Methods

The synthesis of N-Tri-boc Tobramycin involves several key steps that utilize established organic chemistry techniques. The general procedure includes:

  1. Boc Protection: The free amines in Tobramycin are protected using di-tert-butyl dicarbonate, which forms the Boc groups.
  2. Formation of Derivatives: Various derivatives can be synthesized from N-Tri-boc Tobramycin through nucleophilic substitutions or coupling reactions with different reagents such as isocyanates or sulfonyl chlorides.
  3. Purification: The final products are purified using chromatographic techniques to ensure high purity levels, often exceeding 95% .

Technical Details

The synthesis typically employs solvents such as pyridine and dichloromethane, along with reagents like triethylamine and zinc chloride, under controlled temperature conditions to facilitate reactions and achieve desired yields .

Molecular Structure Analysis

Structure

The molecular structure of N-Tri-boc Tobramycin features a complex arrangement of sugar moieties and amino groups characteristic of aminoglycosides. The presence of three Boc groups allows for increased steric hindrance, which can influence its reactivity in subsequent chemical transformations.

Data

  • Molecular Formula: C33H61N5O15C_{33}H_{61}N_{5}O_{15}
  • Molecular Weight: 767.9 g/mol
  • Chemical Structure: Contains multiple hydroxyl groups and amino functionalities that are critical for its biological activity as an antibiotic .
Chemical Reactions Analysis

Reactions

N-Tri-boc Tobramycin can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The Boc-protected amines can react with electrophiles such as isocyanates to form carbamate derivatives.
  • Deprotection Reactions: Removal of Boc groups can be achieved using acidic conditions (e.g., trifluoroacetic acid), regenerating the free amines necessary for further modifications .

Technical Details

The reactions are typically performed under inert atmospheres to prevent moisture interference, and yields can vary based on reaction conditions such as temperature and solvent choice.

Mechanism of Action

The mechanism of action for Tobramycin, and by extension its derivatives like N-Tri-boc Tobramycin, involves binding to the bacterial ribosome. Specifically, it interacts with the A-site on the 30S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the functional ribosomal complex necessary for translation.

Process

  1. Binding: The aminoglycoside binds to ribosomal RNA within the ribosome.
  2. Inhibition: This binding disrupts the normal function of the ribosome, leading to misreading of mRNA and ultimately inhibiting protein synthesis.
  3. Bactericidal Effect: The disruption in protein synthesis leads to bacterial cell death, making it effective against various bacterial infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in polar solvents such as methanol and water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of amine functionalities.
  • Reactivity: Can participate in various organic reactions due to its functional groups, particularly in nucleophilic substitution reactions.

Relevant data suggest that N-Tri-boc Tobramycin maintains high purity (>95%) when synthesized correctly, which is crucial for its application in research and pharmaceutical development .

Applications

N-Tri-boc Tobramycin is primarily used in scientific research for:

  • Synthesis of Antibiotic Derivatives: It serves as a precursor for developing new aminoglycoside antibiotics with enhanced properties or reduced resistance profiles.
  • Pharmaceutical Research: It is utilized in studies aimed at understanding antibiotic mechanisms and developing new therapeutic agents against resistant bacterial strains .
Introduction to N-Tri-boc Tobramycin in Contemporary Antibiotic Research

Historical Evolution of Tobramycin Derivatives in Antimicrobial Drug Development

The structural modification of tobramycin represents a significant frontier in combating multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. Discovered as Nebramycin factor 6 from Streptomyces tenebrarius in the late 1960s, tobramycin gained FDA approval in 1975 due to its superior activity against P. aeruginosa compared to gentamicin. Early derivatization efforts focused on acylation of amine functionalities (1970s-1980s) to overcome enzymatic deactivation by aminoglycoside-modifying enzymes (AMEs). These initial modifications yielded compounds with reduced susceptibility to adenylation and phosphorylation but were plagued by diminished target binding affinity and increased nephrotoxicity. The emergence of 16S rRNA methyltransferases (2000s) rendered traditional aminoglycosides ineffective, necessitating novel approaches. This catalyzed research into neamine core modifications and hybrid structures, exemplified by the conjugation of tobramycin with efflux pump inhibitors (e.g., 1-(1-naphthylmethyl)-piperazine) or siderophores. These hybrids demonstrated enhanced penetration through the notoriously impermeable outer membrane of Gram-negative bacteria, overcoming intrinsic resistance mechanisms [4] [7].

Table 1: Key Milestones in Tobramycin Derivative Development

EraStrategyRepresentative DerivativesPrimary Resistance Target AddressedLimitations
1970s-1980sAcylation of Primary Amines3'-Deoxy-3'-fluorotobramycin, 6'-N-Acetyl derivativesAminoglycoside Modifying Enzymes (AMEs)Reduced ribosomal binding, increased toxicity
1990s-2000sRing I Modifications5-O-β-D-ribofuranosyl derivativesAMEs, reduced uptakeSynthetic complexity, variable spectrum
2000s-PresentHybrid Molecules & Neamine ModificationsTOB-NMP, TOB-DEF conjugates, AHB-tobramycinAMEs, Efflux pumps, Membrane permeabilityPharmacokinetic optimization, scaling synthesis

Recent research leverages advanced synthetic chemistry to modify the 2-deoxystreptamine core and its amine functionalities. These efforts aim to disrupt AME recognition while maintaining ribosomal target engagement. The development of N-Tri-boc tobramycin emerged as a pivotal advancement, enabling precise modifications at specific amine positions that were previously inaccessible due to reactivity conflicts. This protected intermediate facilitated the synthesis of next-generation tobramycin conjugates designed to combat resistance mechanisms identified through experimental evolution studies, including mutations in fusA1 (elongation factor G) and ptsP (nitrogen-specific phosphotransferase system) which confer unexpected tobramycin resistance [1] [7].

Rationale for Boc Protection in Aminoglycoside Structural Engineering

The strategic application of tert-butoxycarbonyl (Boc) protecting groups addresses fundamental challenges in tobramycin derivatization arising from its polyfunctional molecular architecture. Tobramycin possesses five primary amines (at positions 1, 3, 2', 6'') and multiple hydroxyl groups, each with differential reactivity. Selective modification at a specific amine (e.g., the 6''-amine on ring III, identified as crucial for ribosomal A-site binding) is exceptionally difficult without protection due to competitive nucleophilicity and steric constraints. Boc groups provide essential orthogonal protection due to their stability under a wide range of reaction conditions yet selective removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting common esters, ethers, or other carbamate protections [4].

The bulky tert-butyl moiety of the Boc group confers significant steric protection around the protected amine. This steric shield is critical during conjugation reactions, particularly when linking tobramycin to large hydrophobic moieties like deferiprone (DEF) or efflux pump inhibitors via alkyl tethers. Without Boc protection, uncontrolled polymerization and multiple substitution products dominate, making product isolation and characterization impractical. For instance, in synthesizing TOB-DEF conjugates, researchers first protect tobramycin with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield N-Tri-boc tobramycin, where typically the three most nucleophilic amines (1, 3, 6'') are protected. This leaves the less sterically hindered amines (2', 3'') potentially available for initial modification or further protected with alternative groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl protection. The Boc-protected intermediate enables precise monofunctionalization at the 5-position (via alkylation of the C5 hydroxyl) or other positions, followed by sequential deprotection and functionalization steps [4].

Table 2: Impact of Boc Protection on Synthetic Outcomes in Tobramycin Engineering

Synthetic ChallengeUnprotected Tobramycin OutcomeN-Tri-boc Tobramycin OutcomeMechanistic Advantage
Selective Amine DerivatizationMultiple products (di-, tri-, tetra-substituted); poor yieldsPrimarily mono-substitution at desired positionBoc blocks nucleophilicity of key amines; directs reaction to less hindered site
Conjugation with Hydrophobic MoietiesAggregation; precipitation; low reaction efficiencyStable intermediates; high-yield amidation/couplingSolubilizing effect of Boc groups; prevents electrostatic interactions
Glycosylation/ Ring ModificationDegradation; complex mixturesClean reaction at target hydroxyl (e.g., O-5)Steric protection prevents nucleophilic attack on activated intermediates
Stepwise Multi-functionalizationNearly impossibleHigh-fidelity sequential modification (e.g., linker + warhead)Orthogonal deprotection (acidic for Boc vs. fluoride for silyl)

Furthermore, N-Tri-boc tobramycin exhibits improved solubility in organic solvents (e.g., DMF, CH₂Cl₂, acetonitrile) compared to the polar, hydrophilic native tobramycin. This property shift is essential for conducting reactions requiring anhydrous conditions or involving non-polar reagents. The Boc groups effectively mask the polycationic character of tobramycin under neutral conditions, reducing electrostatic interactions that often lead to poor reaction kinetics and low yields in aqueous or polar protic solvents. This transformation facilitates crucial reactions like HATU-mediated amide couplings and Mitsunobu alkylations, which are integral to creating advanced amphiphilic tobramycin conjugates designed to disrupt bacterial membranes or evade efflux pumps [4].

Role of N-Tri-boc Tobramycin as a Synthetic Intermediate in MDR Therapeutics

N-Tri-boc tobramycin has become an indispensable synthon for constructing sophisticated tobramycin-based therapeutics targeting multidrug-resistant (MDR) Gram-negative pathogens. Its primary utility lies in enabling the synthesis of amphiphilic tobramycin derivatives through regioselective modification. A prominent application involves the conjugation of tobramycin with membrane-permeabilizing agents or efflux pump inhibitors via hydrophobic linkers. The Boc-protected intermediate allows for the initial alkylation at the C5-hydroxyl position using dibromoalkanes, generating terminal bromo-appended intermediates. Subsequent azidation and reduction yield amines ready for conjugation with carboxylic acid-functionalized bioactive moieties, such as deferiprone (DEF) or 1-(1-naphthylmethyl)-piperazine (NMP), after Boc deprotection. This precise synthetic control was pivotal in developing TOB-C12-DEF, a conjugate demonstrating potent synergy with tetracyclines against MDR P. aeruginosa by enhancing outer membrane penetration and potentially disrupting iron homeostasis [4].

Beyond potentiator hybrids, N-Tri-boc tobramycin facilitates the creation of siderophore-aminoglycoside conjugates inspired by the pharmacophore of cefiderocol. Researchers exploit the temporary masking of amines to attach catechol-based iron chelators via pH-sensitive linkers. These constructs utilize bacterial iron-uptake systems (e.g., pyochelin/pyoverdine receptors in P. aeruginosa) for active transport into the periplasm, bypassing porin limitations. Once internalized, the linker undergoes cleavage in the acidic periplasm or by bacterial esterases, releasing free tobramycin. The Boc protection prevents premature degradation and ensures high-yield conjugation solely at the designed site (typically the 6''-amine after selective deprotection), a feat unattainable with unprotected tobramycin due to cross-reactivity [4].

Table 3: Therapeutic Applications Enabled by N-Tri-boc Tobramycin Intermediate

Therapeutic ClassTarget PathogensKey Structural Features Enabled by Boc ProtectionMechanism of ActionResistance Mechanism Overcome
Amphiphilic Tobramycin-Efflux Inhibitor Hybrids (e.g., TOB-NMP)MDR P. aeruginosa, A. baumanniiC12-C16 alkyl tether attached to O-5 position; NMP moiety at terminusOuter membrane disruption; efflux pump inhibitionReduced permeability (e.g., porin loss); efflux (MexAB-OprM)
Tobramycin-Siderophore Conjugates (e.g., TOB-Catechol)Carbapenem-resistant Enterobacterales (CRE), P. aeruginosaCatechol or hydroxamate linked via aminolysis-sensitive linker to 6''-NActive iron-transport uptake; intracellular drug releasePorin deficiency; impermeable outer membrane
Tobramycin-Deferiprone Conjugates (e.g., TOB-C12-DEF)Extensively drug-resistant (XDR) P. aeruginosaDEF linked via C12 tether to O-5; free amines restored post-conjugationIron chelation at surface + membrane disruption; tetracycline potentiationAdaptive membrane remodeling; efflux overexpression
Ribosome-Targeting Tobramycin VariantsMycobacterium abscessus, ESKAPE pathogensSelective acylation at 3-NH₂; conserved 1-NH₂ and 2'-NH₂Enhanced binding to mutant ribosomes (e.g., rplA mutants)16S rRNA methyltransferases; ribosomal mutations

Additionally, N-Tri-boc tobramycin serves as the cornerstone for generating ribosome-binding-optimized variants against strains with target-based resistance. Mutations in ribosomal proteins (e.g., rplA in Stenotrophomonas maltophilia) or 16S rRNA can diminish tobramycin binding. By selectively deprotecting the Boc groups, medicinal chemists can perform targeted acylation or ureido formation at specific amines (e.g., the 1-amino group) known to interact with the rRNA deep groove. This approach yielded derivatives maintaining potent inhibition against clinical isolates carrying resistance mutations identified through experimental evolution studies [7]. The synthetic versatility afforded by this intermediate accelerates the exploration of structure-activity relationships (SAR) critical for overcoming mutational resistance pathways like those involving elongation factor G (fusA1) or phosphotransferase systems (ptsP), which contribute to unexpected aminoglycoside resistance in biofilms and planktonic environments [1] [7].

Properties

Product Name

N-Tri-boc Tobramycin

IUPAC Name

tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate

Molecular Formula

C33H61N5O15

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1

InChI Key

QQSQYHDYSQMVDL-LOBSLKQUSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.